![molecular formula C16H22ClNO B14645478 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- CAS No. 56099-37-7](/img/structure/B14645478.png)
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- is a complex organic compound with the molecular formula C20H29ClN2O2 and a molecular weight of 364.91 g/mol . This compound is characterized by its unique structure, which includes a pyrido-oxazepine core fused with a chlorophenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like isopropyl ether and temperatures ranging from 159-161°C . The boiling point of the compound is predicted to be around 472.0±35.0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Wissenschaftliche Forschungsanwendungen
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-
- 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(morpholinylmethyl)octahydro-
Uniqueness
Compared to similar compounds, 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
56099-37-7 |
|---|---|
Molekularformel |
C16H22ClNO |
Molekulargewicht |
279.80 g/mol |
IUPAC-Name |
4-[chloro(phenyl)methyl]-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[2,1-c][1,4]oxazepine |
InChI |
InChI=1S/C16H22ClNO/c17-16(13-6-2-1-3-7-13)14-10-18-9-5-4-8-15(18)12-19-11-14/h1-3,6-7,14-16H,4-5,8-12H2 |
InChI-Schlüssel |
NZAWVADZRUHJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CC(COCC2C1)C(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


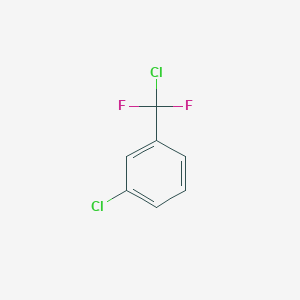
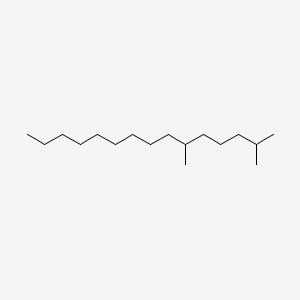
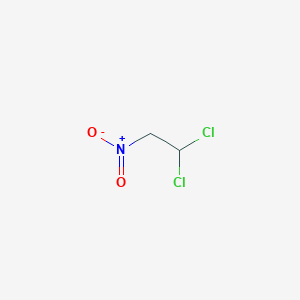
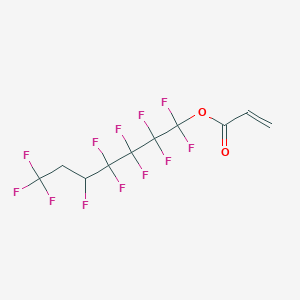
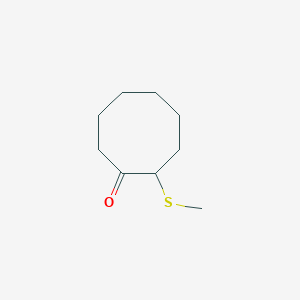
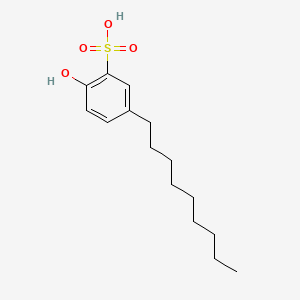
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
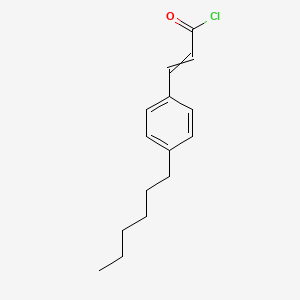
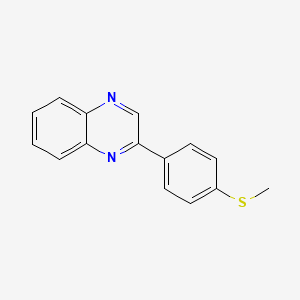
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)
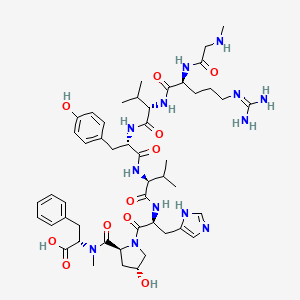

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
